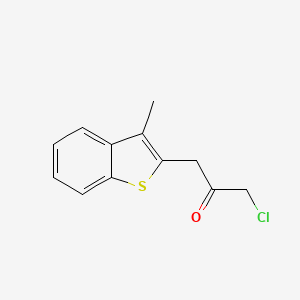
1-Chloro-3-(3-methyl-1-benzothiophen-2-yl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-(3-methyl-1-benzothiophen-2-yl)propan-2-one is a chemical compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring This particular compound is characterized by the presence of a chlorine atom, a methyl group, and a propan-2-one moiety attached to the benzothiophene core
Vorbereitungsmethoden
The synthesis of 1-Chloro-3-(3-methyl-1-benzothiophen-2-yl)propan-2-one typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 3-methylbenzothiophene, which can be obtained through the cyclization of appropriate precursors.
Chlorination: The benzothiophene derivative is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom.
Ketone Formation:
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-Chloro-3-(3-methyl-1-benzothiophen-2-yl)propan-2-one can undergo several types of chemical reactions:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to introduce additional functional groups or reduced to modify the existing ones.
Condensation Reactions: The ketone group can participate in condensation reactions with various nucleophiles, leading to the formation of new carbon-carbon bonds.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-(3-methyl-1-benzothiophen-2-yl)propan-2-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: Researchers use it to study the interactions of benzothiophene derivatives with biological systems, including their potential as antimicrobial or anticancer agents.
Wirkmechanismus
The mechanism of action of 1-Chloro-3-(3-methyl-1-benzothiophen-2-yl)propan-2-one depends on its specific application:
Enzyme Inhibition: In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to their active sites and preventing substrate access.
Receptor Modulation: It can interact with cellular receptors, modulating their activity and influencing cellular signaling pathways.
The molecular targets and pathways involved vary based on the compound’s specific use and the biological context.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-3-(3-methyl-1-benzothiophen-2-yl)propan-2-one can be compared with other benzothiophene derivatives:
1-Chloro-3-(benzothiophen-2-yl)propan-2-one: Lacks the methyl group, which may influence its reactivity and biological activity.
3-Methyl-1-benzothiophene-2-carboxylic acid: Contains a carboxylic acid group instead of the ketone, leading to different chemical properties and applications.
2-Amino-3-methylbenzothiophene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
851547-73-4 |
|---|---|
Molekularformel |
C12H11ClOS |
Molekulargewicht |
238.73 g/mol |
IUPAC-Name |
1-chloro-3-(3-methyl-1-benzothiophen-2-yl)propan-2-one |
InChI |
InChI=1S/C12H11ClOS/c1-8-10-4-2-3-5-11(10)15-12(8)6-9(14)7-13/h2-5H,6-7H2,1H3 |
InChI-Schlüssel |
GTZVDHQKQISOQU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC2=CC=CC=C12)CC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


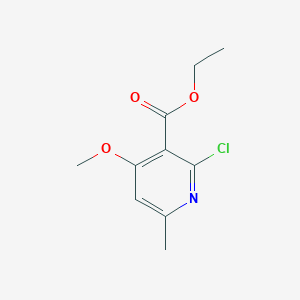
![6-nitro-3-[(1E)-2-(pyridin-2-yl)ethenyl]-1H-indazole](/img/structure/B13997787.png)
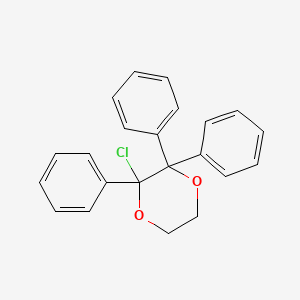

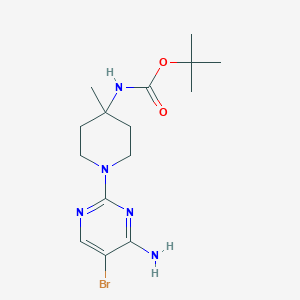

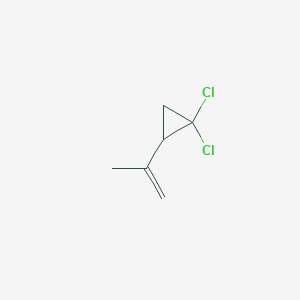
![2,4-Dioxo-1,3-diazaspiro[4.5]decane-6-carboxylic acid](/img/structure/B13997801.png)
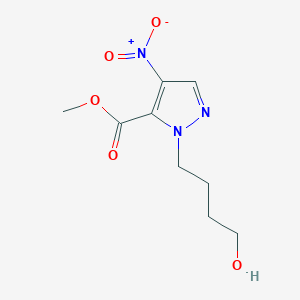
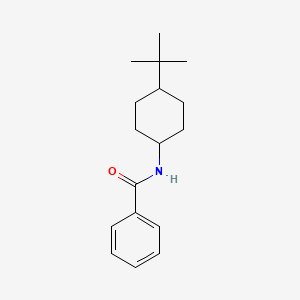


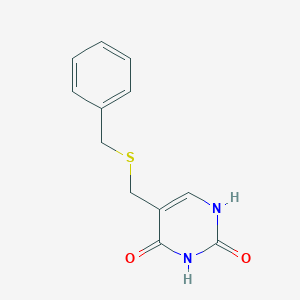
![Bicyclo[2.2.2]octane, 1-chloro-4-phenyl-](/img/structure/B13997841.png)
